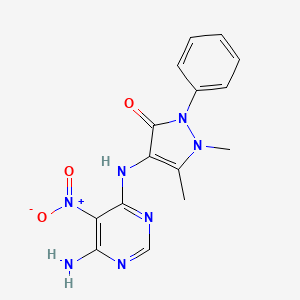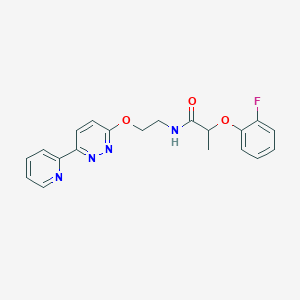
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a critical role in B-cell receptor (BCR) signaling. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of B-cell activation, proliferation, and survival. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate is its selectivity for BTK, which reduces the potential for off-target effects. However, this compound has some limitations, including its poor solubility and stability in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several potential future directions for Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate research, including the development of more potent and selective BTK inhibitors, the investigation of this compound in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with 2-chloro-1,3-benzothiazole-5-sulfonyl chloride in the presence of a base. The resulting compound is then treated with a reducing agent to obtain this compound.
Applications De Recherche Scientifique
Tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propriétés
IUPAC Name |
tert-butyl 4-(1,3-benzothiazol-2-ylsulfonimidoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S2/c1-16(2,3)23-15(21)19-8-10-20(11-9-19)25(17,22)14-18-12-6-4-5-7-13(12)24-14/h4-7,17H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCTUAGXXGFJRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=N)(=O)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)
![N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2950476.png)



![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide](/img/structure/B2950482.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2950483.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2950488.png)



![4-butyl-1-((2-chloro-6-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2950496.png)
